![molecular formula C16H17F3N4O3 B2792556 4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 2097927-09-6](/img/structure/B2792556.png)
4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms. The presence of trifluoromethyl and methoxy groups contributes to its unique chemical properties and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available starting materials like 2,4,5-trifluoro-3-methoxybenzoyl chloride and 1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidine.
Triazole Formation: : The key step in the synthesis is the formation of the triazole ring, which can be achieved through the cycloaddition reaction between an azide and an alkyne. In this case, the alkyne precursor can be prepared via the propargylation of 4-(methoxymethyl)pyrrolidine.
Coupling Reactions: : The coupling of the intermediate triazole with the benzoyl-substituted pyrrolidine can be done using a variety of coupling reagents, like EDCI or DCC, in the presence of a base like TEA.
Purification: : The final compound is purified using chromatographic techniques such as column chromatography or HPLC.
Industrial Production Methods: Industrial-scale production would require optimization of these steps for efficiency and yield. Large-scale synthesis would involve continuous flow chemistry to streamline the process, minimize waste, and ensure reproducibility.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation reactions at the methoxy groups, potentially forming hydroxyl or aldehyde derivatives under the right conditions.
Reduction: : Reduction reactions can target the triazole ring, leading to hydrogenated derivatives that might have different chemical properties.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation: : Common oxidizing agents include PCC, Swern, or Dess-Martin periodinane under mild conditions.
Reduction: : Hydrogenation can be achieved using Pd/C under hydrogen gas.
Substitution: : Nucleophiles like Grignard reagents or organolithiums in anhydrous conditions can be used for substitution reactions.
Oxidation: : Methoxy groups may convert to formyl or hydroxyl derivatives.
Reduction: : Hydrogenated triazole derivatives.
Substitution: : Compounds where the trifluoromethyl group is replaced with various organic substituents.
科学研究应用
Chemistry: This compound's unique structure makes it a valuable scaffold for designing new molecules in medicinal chemistry. Its potential biological activity can be fine-tuned by modifying its functional groups.
Biology: In biological research, this compound can be used as a molecular probe to study enzyme interactions, receptor binding, and cellular processes due to its triazole ring and trifluoromethyl group.
Medicine: Potential pharmaceutical applications include its use as an antiviral, antibacterial, or anticancer agent. Its molecular framework can be tailored to enhance its efficacy and reduce toxicity.
Industry: In the industry, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.
作用机制
The compound's mechanism of action is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Molecular Targets and Pathways:Enzyme Inhibition: : It may inhibit specific enzymes by mimicking natural substrates or binding to active sites.
Receptor Binding: : It can act as a ligand for certain receptors, modulating their activity and signaling pathways.
相似化合物的比较
Similar Compounds:
4-(methoxymethyl)-1H-1,2,3-triazole: : Lacks the pyrrolidinyl and benzoyl groups, simpler structure with less potential biological activity.
1-(2,4,5-trifluorobenzoyl)-1H-1,2,3-triazole: : Lacks the methoxymethyl and pyrrolidinyl groups, different electronic properties.
4-(methoxymethyl)-1-(1H-1,2,3-triazol-4-yl)pyrrolidine: : Lacks the trifluorobenzoyl group, different biological activity profile.
Highlighting Uniqueness: This compound's uniqueness lies in its combination of trifluoromethyl, methoxy, and triazole groups, along with the pyrrolidinyl scaffold. This specific arrangement of functional groups provides a unique set of chemical properties and biological activities that are not found in similar compounds, making it a valuable molecule for diverse applications.
There you have it—a complete rundown of 4-(methoxymethyl)-1-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole. It’s fascinating how much potential lies in a single molecule, isn’t it?
属性
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-25-8-9-6-23(21-20-9)10-3-4-22(7-10)16(24)11-5-12(17)14(19)15(26-2)13(11)18/h5-6,10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUEXPWRSCJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC(=C(C(=C3F)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid](/img/structure/B2792473.png)
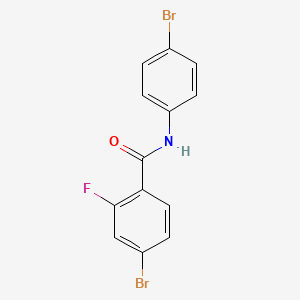

triazin-4-one](/img/structure/B2792476.png)
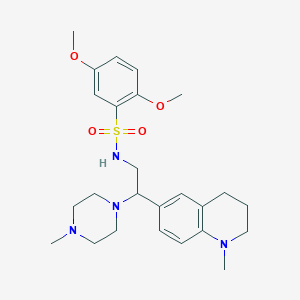
![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2792478.png)
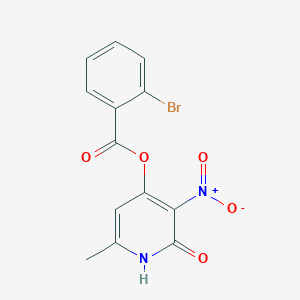
![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)
![1-(2,5-dimethoxyphenyl)-2-(4-fluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)
![(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2792489.png)
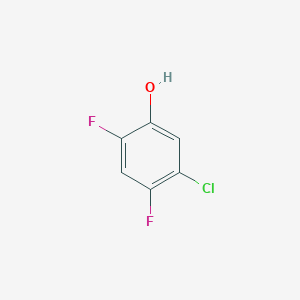
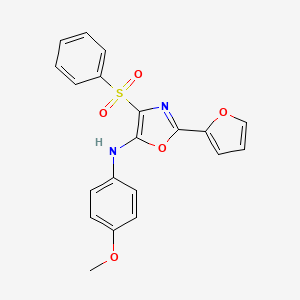
![N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2792496.png)
